molecular formula C17H18INO B215508 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline

2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B215508
M. Wt: 379.23 g/mol
InChI Key: IYOYYCTVEGTQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline, also known as IPEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPEH is a tetrahydroisoquinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can interact with various cellular targets, including DNA, proteins, and enzymes. 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, thereby exerting its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have shown that 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can reduce tumor growth and improve survival rates in animal models of cancer. 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. Additionally, the synthesis of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its synthesis method to improve its bioavailability and reduce its production time. Additionally, future studies could investigate the potential of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are limitations to its use in lab experiments, the potential therapeutic applications of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline make it a promising candidate for further research.

Synthesis Methods

2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods. One of the most common methods involves the reaction of 4-iodophenol with 2-(2-bromoethyl)-1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline is its use as an anticancer agent. Studies have shown that 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. 2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

2-[2-(4-iodophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18INO/c18-16-5-7-17(8-6-16)20-12-11-19-10-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2

InChI Key

IYOYYCTVEGTQAD-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCOC3=CC=C(C=C3)I

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCOC3=CC=C(C=C3)I

Origin of Product

United States

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